

A Comparative Analysis of 19-Norprogesterone and Progesterone Bioactivity

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Compound of Interest

Compound Name: 19-Norprogesterone

Cat. No.: B1209251

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This guide provides a detailed comparative analysis of the bioactivity of **19-Norprogesterone** and its parent compound, progesterone. The information presented herein is intended to support research and development efforts in endocrinology, pharmacology, and medicinal chemistry by offering a comprehensive overview of their respective interactions with key steroid hormone receptors and the subsequent biological responses.

Executive Summary

Progesterone is a crucial endogenous steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis. **19-Norprogesterone**, a synthetic derivative lacking the C19 methyl group, exhibits distinct bioactivity, most notably a higher potency at the progesterone receptor and a switch from antagonist to agonist activity at the mineralocorticoid receptor. This guide synthesizes experimental data to provide a clear comparison of their receptor binding affinities, transactivation capabilities, and overall biological effects.

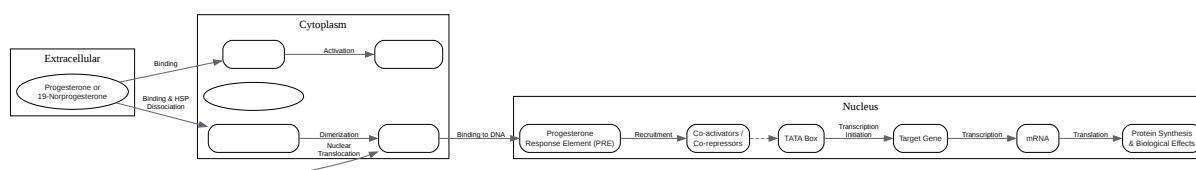
Data Presentation: Comparative Bioactivity Profile

The following table summarizes the relative binding affinities (RBA) of **19-Norprogesterone** and progesterone for various steroid hormone receptors. The data has been compiled from multiple in vitro studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Receptor	Ligand	Relative Binding Affinity (RBA) (%)	Notes
Progesterone Receptor (PR)	Progesterone	100	Reference compound.
19-Norprogesterone	>100 (Potent Progestagen)	Generally considered to have a higher affinity than progesterone. Some studies suggest 4- to 8-fold higher activity in certain bioassays[1].	
Mineralocorticoid Receptor (MR)	Progesterone	~33	Acts as an antagonist[2][3].
19-Norprogesterone	~100 (3-fold higher than Progesterone)	Acts as a partial agonist[2][3][4].	
Glucocorticoid Receptor (GR)	Progesterone	100	Reference for this comparison.
19-Norprogesterone	300 (3-fold higher than Progesterone)	Increased affinity compared to progesterone[4].	
Androgen Receptor (AR)	Progesterone	Low	Weak binding.
19-Norprogesterone	Low	Weak binding, though some 19-nor derivatives (not 19-norprogesterone itself) can have significant androgenic activity[5].	

Signaling Pathways

The biological effects of progesterone and **19-Norprogesterone** are primarily mediated through their interaction with intracellular progesterone receptors (PR-A and PR-B), which act as ligand-activated transcription factors. Upon binding, the receptor-ligand complex translocates to the nucleus and modulates the expression of target genes. Additionally, rapid, non-genomic effects can be initiated through membrane-associated progesterone receptors.



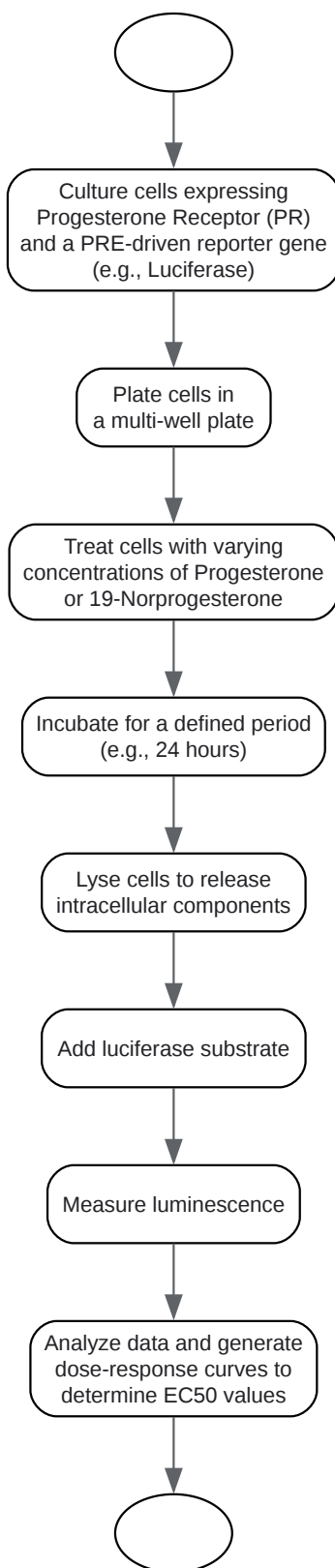
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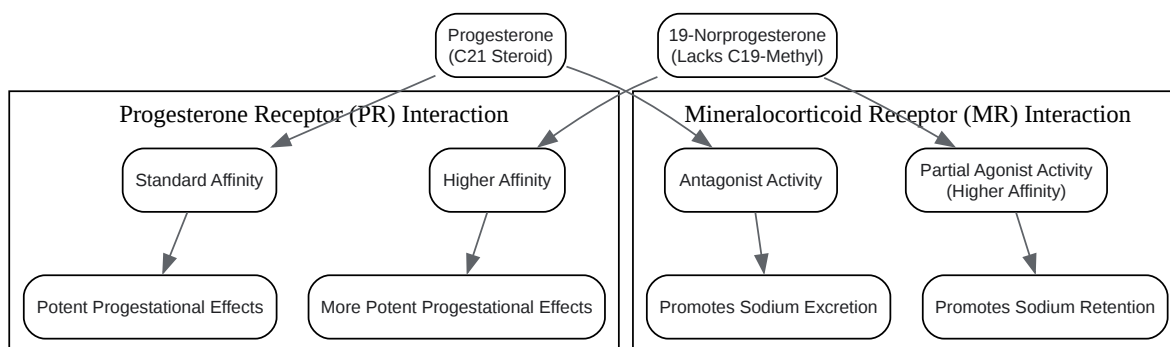
Caption: Classical genomic signaling pathway of progestins.

While both progesterone and **19-Norprogesterone** activate the progesterone receptor, the higher affinity of **19-Norprogesterone** may lead to a more potent or prolonged downstream signal. Further research is needed to elucidate if **19-Norprogesterone** binding leads to differential recruitment of co-activators or co-repressors, potentially altering the expression profile of target genes compared to progesterone.

Experimental Workflows

The bioactivity of progestins is commonly assessed using in vitro methods such as competitive binding assays and reporter gene assays. The following diagram illustrates a typical workflow for a reporter gene assay.





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References

- 1. Understanding Progestins: From Basics to Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progesterone and Glucocorticoid Receptors Recruit Distinct Coactivator Complexes and Promote Distinct Patterns of Local Chromatin Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 19-Nor progesterone is a mineralocorticoid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 19-nor analogs of adrenal steroids: mineralocorticoid and glucocorticoid receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative evaluation of androgen and progesterone receptor transcription selectivity indices of 19-nortestosterone-derived progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
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